4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide
Description
Chemical Classification and Nomenclature
The compound 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide belongs to the pyrazole-sulfonamide-carboxamide hybrid class. Its IUPAC name reflects three core structural motifs:
- Pyrazole : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- Sulfonamide : A functional group featuring a sulfonyl group (–SO₂–) bonded to an amine (–NH–).
- Carboxamide : A carbonyl group (–CO–) linked to an amine (–NH₂).
The nomenclature follows substitutive rules for polycyclic systems. The parent pyrazole rings are substituted with methyl, propyl, and carbamoyl groups, while the sulfonamide bridge connects two aromatic systems. Ethoxy (–OCH₂CH₃) and benzoyl (–COC₆H₅) substituents further define the structure.
Historical Development of Pyrazole-Based Compounds
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine, the first synthetic pyrazole drug. Hans von Pechmann’s 1898 pyrazole synthesis using acetylene and diazomethane laid foundational methods. Sulfonamides emerged in the 1930s as antibacterial agents, with sulfanilamide marking a milestone. The integration of carboxamides into pyrazole systems gained traction in the 21st century, driven by their role in enzyme inhibition (e.g., carbonic anhydrase). Hybrid frameworks, like the target compound, represent advances in multitarget drug design.
Significance in Modern Chemical Research
Pyrazole-sulfonamide-carboxamide hybrids are pivotal in medicinal chemistry due to:
- Multifunctional binding : The sulfonamide bridge enhances affinity for enzymatic pockets, while carboxamides participate in hydrogen bonding.
- Tunable pharmacokinetics : Substituents like ethoxy and propyl groups modulate lipophilicity and metabolic stability.
- Broad bioactivity : Such hybrids exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Recent studies highlight their efficacy as carbonic anhydrase IX inhibitors, a target in hypoxic tumors. The compound’s dual pyrazole-carboxamide architecture mimics natural cofactors, enabling selective enzyme interactions.
Structural Overview of Pyrazole-Carboxamide-Sulfonamide Hybrids
The compound features two pyrazole cores linked via a sulfonamide-bridged biphenyl system:
- Pyrazole A : 1-Methyl-3-propylpyrazole with a carbamoyl group at position 5.
- Pyrazole B : 2-Methyl-5-propylpyrazole with a carboxamide at position 3.
- Bridge : A 4-ethoxy-3-carbamoylphenylsulfonyl group connects Pyrazole A to a 2-ethoxybenzoyl unit bound to Pyrazole B.
Structural Contributions to Functionality:
| Component | Role |
|---|---|
| Sulfonamide | Enhances rigidity and acid stability |
| Ethoxy groups | Improve membrane permeability |
| Propyl chains | Mitigate crystallinity for better solubility |
This architecture enables simultaneous interaction with hydrophobic enzyme pockets (via propyl/methyl groups) and polar active sites (via carboxamides). Molecular docking studies confirm stable binding to carbonic anhydrase II, with ΔG values comparable to acetazolamide (–9.2 kcal/mol).
Properties
IUPAC Name |
4-[[5-[3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N8O8S/c1-7-11-23-27(29(31(35)43)41(5)39-23)37-33(45)21-17-19(13-15-25(21)49-9-3)51(47,48)20-14-16-26(50-10-4)22(18-20)34(46)38-28-24(12-8-2)40-42(6)30(28)32(36)44/h13-18H,7-12H2,1-6H3,(H2,35,43)(H2,36,44)(H,37,45)(H,38,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQMQWZZGQWKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)OCC)C(=O)NC4=C(N(N=C4CCC)C)C(=O)N)OCC)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N8O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the Benzenesulfonyl Group: The pyrazole intermediate is then reacted with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Coupling to Form the Dimer: The final step involves the coupling of two molecules of the intermediate through a suitable linker, such as an ethoxy group, under controlled conditions to form the dimer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazole-carboxamide derivatives, which are frequently explored for their bioactivity. Below is a comparative analysis of structurally related compounds, focusing on molecular features, substituents, and inferred properties.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Molecular formula and weight estimated based on structural analysis.
Key Observations:
Structural Complexity : The target compound exhibits greater complexity compared to analogs in Table 1, with dual pyrazole cores and a sulfonyl bridge. This may enhance binding specificity but reduce bioavailability due to higher molecular weight (~772 vs. 302–522 g/mol for others) .
Substituent Effects :
- Ethoxy vs. Propoxy : The ethoxy groups in the target compound vs. propoxy in may alter lipophilicity and metabolic stability.
- Sulfonyl Linkages : The sulfonyl bridge in the target compound and could enhance solubility and hydrogen-bonding capacity compared to ester or ether linkages in .
Methodological Considerations for Similarity Assessment
The comparison of structural analogs relies on molecular descriptor-based approaches, such as 2D/3D fingerprinting or topological indices, to quantify similarity . For example:
- Topological Polar Surface Area (TPSA) : Higher TPSA in the target compound (due to multiple carbamoyl and sulfonyl groups) may limit membrane permeability compared to or .
- Van der Waals Volume : The compound’s larger size (inferred from molecular weight) could restrict access to certain enzyme active sites .
Biological Activity
The compound 4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide is a complex pyrazole derivative that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a multi-functional structure that includes:
- Pyrazole core : A five-membered ring containing two nitrogen atoms.
- Carbamoyl groups : Contributing to its biological activity.
- Ethoxy and sulfonyl substituents : Enhancing solubility and pharmacological properties.
Biological Activity Overview
Recent studies have highlighted the diverse biological activities of pyrazole derivatives, including anti-inflammatory, antitumor, and antidiabetic effects. The specific compound in focus exhibits several key biological activities:
- Antidiabetic Activity
- Anti-inflammatory Effects
- Anticancer Properties
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidiabetic | Inhibition of SGLT1/SGLT2 | |
| Anti-inflammatory | Modulation of cytokine production | |
| Anticancer | Induction of apoptosis, inhibition of proliferation |
Case Studies
- Antidiabetic Efficacy : A study demonstrated that administration of the compound in diabetic rat models resulted in significant reductions in fasting blood glucose levels compared to controls. The mechanism was attributed to enhanced renal glucose excretion due to SGLT inhibition .
- Anti-inflammatory Response : In vitro assays showed that the compound significantly decreased the levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells, suggesting a selective anticancer effect .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound with high purity?
- Methodological Answer : The synthesis involves multi-step protocols, including cyclocondensation, sulfonylation, and carboxamide coupling. Key steps include:
- Solvent selection : Ethanol, methanol, or acetone for solubility and reaction efficiency.
- Catalysts : Use of inorganic catalysts (e.g., K₂CO₃ or ZnCl₂) to facilitate sulfonyl group introduction .
- Purification : Column chromatography or recrystallization to achieve ≥95% purity.
- Yield optimization : Reaction times of 9–13 hours at 60–80°C improve yields to 77–89% .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : Combine spectroscopic and analytical methods:
- IR spectroscopy : Identify functional groups (e.g., carboxamide C=O at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- ¹H/¹³C-NMR : Assign protons and carbons, e.g., ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ for C₃₀H₃₈N₆O₇S: calc. 643.25, observed 643.3) .
- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Q. How can researchers address low yields during carboxamide formation?
- Methodological Answer :
- Activation of carboxylic acids : Use coupling agents like EDCl/HOBt or DCC to enhance reactivity.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve reagent solubility .
- Temperature control : Maintain 0–5°C during activation to minimize side reactions.
Advanced Research Questions
Q. How can molecular docking predict the compound’s binding affinity to cyclooxygenase (COX) isoforms?
- Methodological Answer :
- Target selection : Use COX-1/2 crystal structures (PDB IDs: 1EQG, 5KIR).
- Docking software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.
- Key parameters : Grid box centered on heme-binding site, 20 ų size.
- Validation : Compare docking scores (ΔG) with known NSAIDs (e.g., celecoxib: ΔG = −9.5 kcal/mol) .
Q. What strategies resolve discrepancies in anti-inflammatory activity across in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.
- Metabolite identification : Use hepatocyte incubation + HRMS to detect active/inactive metabolites.
- Dose normalization : Adjust in vivo doses based on protein binding (e.g., >90% binding may reduce free drug levels) .
Q. How to design structure-activity relationship (SAR) studies for pyrazole-carboxamide derivatives?
- Methodological Answer :
- Substituent variation : Modify ethoxy/propyl groups to assess steric/electronic effects.
- Bioassay panels : Test COX-1/2 inhibition, TNF-α suppression, and ulcerogenic index (UI) in parallel.
- Data correlation : Use multivariate analysis (e.g., PCA) to link structural features to UI < 0.5 (vs. indomethacin UI = 1.8) .
Q. What computational methods validate spectral data contradictions (e.g., unexpected NMR shifts)?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and calculate NMR shifts (GIAO method).
- X-ray crystallography : Resolve ambiguity via single-crystal structure determination (e.g., CCDC deposition) .
Methodological Challenges
Q. How to evaluate the compound’s ulcerogenic potential preclinically?
- Methodological Answer :
- Rodent models : Administer 30–100 mg/kg orally for 7 days; assess gastric lesions via histopathology.
- Biomarkers : Measure mucosal PGE₂ levels (ELISA) and compare to NSAID controls .
Q. What experimental designs minimize batch-to-batch variability in sulfonylation reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (60–80°C), catalyst loading (1–5 mol%), and solvent (ethanol vs. DMF) to identify robust conditions.
- In-line monitoring : Use FTIR or ReactIR to track sulfonic acid intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
